Lotrifen

Description

Historical Context and Evolution of Research on Lotrifen

Lotrifen was first described in 1978. wikipedia.org Early research appears to have focused on its application in veterinary medicine, specifically as an abortifacient. wikipedia.org A U.S. patent issued in 1978 to Gruppo Lepetit S.P.A. details "2-Substituted phenyl-5-triazols [5,1-a]isoquinoline compounds," which includes Lotrifen. wikipedia.org Research in the late 1980s explored the development of novel embryotoxic compounds for fertility control in dogs, with Lotrifen being investigated in this context. wikipedia.org Studies in rabbits during this period also examined the effects of the compound. wikipedia.org The evolution of research on Lotrifen reflects an initial focus on its practical application as a veterinary tool, stemming from its identification and synthesis.

Classification within Chemical Compound Families: Triazoloisoquinolines and Related Heterocycles

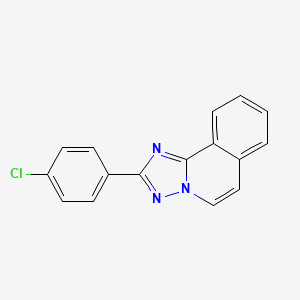

Lotrifen is chemically classified as a triazoloisoquinoline. wikipedia.orgontosight.ai This classification places it within a broader family of heterocyclic compounds characterized by a fused ring system comprising a triazole ring and an isoquinoline (B145761) ring. ontosight.ai Specifically, Lotrifen is described as 2-(4-chlorophenyl)- wikipedia.orguni.lujkchemical.comtriazolo[5,1-a]isoquinoline, highlighting the presence of a 1,2,4-triazole (B32235) ring fused with an isoquinoline core, substituted with a 4-chlorophenyl group. wikipedia.orgontosight.aiuni.lu The triazoloisoquinoline backbone is central to its chemical identity and influences its properties and interactions. Triazoles and related heterocyclic systems have been areas of interest in medicinal chemistry due to their diverse biological activities. ijpsjournal.comresearchgate.net

Overview of Established and Emerging Research Foci for Lotrifen

The primary established research focus for Lotrifen, as indicated by historical literature, has been its utility as an abortifacient in veterinary medicine, particularly in dogs. wikipedia.orgmedchemexpress.com It is described as a non-hormonal compound exhibiting abortifacient effects. medchemexpress.com Studies have investigated its effectiveness, for instance, on specific days of pregnancy in certain dog breeds. medchemexpress.com

While the historical context points strongly towards its veterinary application, the classification of Lotrifen within the triazoloisoquinoline family suggests potential for broader exploration. Research into related heterocyclic compounds like benzotriazoles has revealed a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, anticonvulsant, analgesic, and antioxidant properties. ijpsjournal.comresearchgate.net Although these activities are associated with related structures and not directly attributed to Lotrifen in the provided search results, the structural relationship implies that triazoloisoquinolines, including Lotrifen, could be investigated for a wider range of potential biological interactions in emerging research. Current publicly available information primarily emphasizes its established use in veterinary contexts. wikipedia.orgmedchemexpress.com

Rationale for Comprehensive Academic Inquiry

A comprehensive academic inquiry into Lotrifen is warranted for several reasons. Firstly, despite its description in the late 1970s and documented use in veterinary medicine, detailed publicly accessible information regarding its synthesis (beyond a general reaction scheme), full pharmacological profile (beyond its abortifacient effect), and potential interactions with a variety of biological targets appears limited in the provided search results. wikipedia.orgontosight.ai Understanding the detailed mechanism of action beyond a general interaction with biological targets is crucial for potential repurposing or the development of related compounds. ontosight.ai

Secondly, its classification as a triazoloisoquinoline places it within a chemical space known for diverse biological activities. ijpsjournal.comresearchgate.net Exploring Lotrifen and its derivatives could lead to the discovery of novel compounds with different or improved pharmacological properties. Academic research can delve into structure-activity relationships within the triazoloisoquinoline class, using Lotrifen as a reference point.

Finally, while its historical use is in veterinary medicine, a thorough academic investigation could explore its potential in other areas, provided such research aligns with ethical considerations and regulatory frameworks. The availability of its chemical structure and basic properties in databases like PubChem facilitates further computational and experimental studies. ontosight.aiuni.lunih.govebi.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-[1,2,4]triazolo[5,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-16-14-4-2-1-3-11(14)9-10-20(16)19-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWUVKLBXCWNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NC(=N3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073603 | |

| Record name | [1,2,4]Triazolo[5,1-a]isoquinoline, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66535-86-2 | |

| Record name | 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66535-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lotrifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066535862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,2,4]Triazolo[5,1-a]isoquinoline, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lotrifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOTRIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6J75G277H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Structural Modifications of Lotrifen

Total Synthesis of Lotrifen: Key Reaction Sequences and Methodological Innovations

The synthesis of Lotrifen involves the construction of its distinctive triazolo[5,1-a]isoquinoline ring system and the incorporation of the 4-chlorophenyl substituent. A reported synthetic pathway describes the reaction of an acyl hydrazide with a carboximidate to yield an intermediate compound. Current time information in Bangalore, IN. This intermediate undergoes cyclization in the presence of sodium hydride, forming the 1,2,4-triazole (B32235) ring fused to the isoquinoline (B145761) core. Current time information in Bangalore, IN. The synthesis is completed by the oxidation of this intermediate using N-bromoacetamide to afford Lotrifen. Current time information in Bangalore, IN.

While the specific acyl hydrazide and carboximidate precursors for Lotrifen's reported synthesis are described generically, this sequence highlights a common strategy for constructing fused triazole systems through the reaction of hydrazides or related nitrogen nucleophiles with suitable electrophilic partners, followed by cyclization.

Synthetic Approaches to Triazolo[5,1-a]isoquinoline Core Structures

The triazolo[5,1-a]isoquinoline core structure, present in Lotrifen, is a significant scaffold in heterocyclic chemistry, and various synthetic methodologies have been developed for its construction and that of related fused triazole systems. Approaches often involve the cyclization of precursors containing both the isoquinoline and triazole fragments or their linear equivalents.

One general strategy for synthesizing 1,2,4-triazolo[5,1-a]isoquinolines involves the reaction of 1-amino-2-iminoisoquinoline derivatives with carboxylic acids or their equivalents. arkat-usa.org This method facilitates the formation of the triazole ring fused to the isoquinoline system. Another approach utilizes the reaction of 2-hydrazinylisoquinolines with suitable reagents to form the fused triazole ring. uni-freiburg.de

More modern techniques include cascade cyclization reactions. For instance, Current time information in Bangalore, IN.nih.govfishersci.nltriazolo[5,1-a]isoquinoline derivatives have been synthesized via a copper-catalyzed cascade method involving the reaction of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. rsc.org Another study reported the synthesis of Current time information in Bangalore, IN.nih.govfishersci.nltriazolo[5,1-a]isoquinoline derivatives through the selective cascade cyclization of 1,2-bis(phenylethynyl)benzene (B11943125) derivatives with sodium azide. tandfonline.comtandfonline.com Cycloaddition reactions, such as the [3+2] cycloaddition of C,N-cyclic azomethine imines with nitriles, have also proven effective for constructing the Current time information in Bangalore, IN.nih.govfishersci.catriazolo[5,1-a]isoquinoline system, including derivatives substituted with groups like trifluoromethyl. acs.orgacs.orgresearchgate.net Microwave-mediated and mechanochemical methods are also being explored to provide more efficient and environmentally friendly routes to these heterocyclic systems. researchgate.netfishersci.se

These diverse synthetic approaches highlight the ongoing efforts to develop efficient and versatile methods for accessing the triazolo[5,1-a]isoquinoline core, providing a foundation for the synthesis of Lotrifen and its analogues.

Strategies for Lotrifen Analog Design and Synthesis for Enhanced Pharmacological Profiles

The design and synthesis of analogues of biologically active compounds like Lotrifen are crucial for exploring structure-activity relationships (SAR) and potentially identifying derivatives with enhanced pharmacological profiles. While specific detailed strategies for Lotrifen analogue design are not extensively reported in the provided sources, general principles from medicinal chemistry apply.

Analogue design typically involves systematic structural modifications to the parent compound to investigate the impact of different functional groups, substituents, and their positions on biological activity, pharmacokinetic properties, and metabolic stability. For Lotrifen, potential modification strategies could involve altering the 4-chlorophenyl ring (e.g., changing the halogen, adding other substituents, or replacing the phenyl ring with other aromatic or heteroaromatic systems), modifying the triazole ring, or altering the isoquinoline core.

The synthesis of such analogues would employ variations of the methods used for the parent compound, adapted to incorporate the desired structural changes. This could involve synthesizing modified acyl hydrazides or carboximidates, utilizing different substituted isoquinoline precursors, or applying diverse cyclization and functionalization reactions. Research in related heterocyclic systems, such as thiazoles, thiadiazoles, and other fused triazoles, demonstrates that even subtle structural changes can significantly impact biological activity. researchgate.netresearchgate.netipinnovative.comnih.govontosight.ai For example, studies on other compound classes show that the nature and position of substituents on aromatic rings or the modification of core heterocyclic structures can lead to improved potency, selectivity, or pharmacokinetic properties. acs.orguni.lu

The exploration of Lotrifen analogues would aim to understand how these structural variations influence its interaction with biological targets, potentially leading to the discovery of new compounds with modified or improved properties.

Modern Chemical Synthesis Challenges and Opportunities in Lotrifen Research

The synthesis of complex heterocyclic molecules like Lotrifen and its potential analogues presents several challenges and opportunities within modern chemical synthesis.

One significant challenge is the efficiency and sustainability of synthetic routes. Traditional methods can sometimes involve multiple steps, harsh reaction conditions, and the use of hazardous reagents or solvents, leading to considerable waste generation. nih.gov Developing greener and more efficient synthetic protocols, such as catalytic reactions, microwave-assisted synthesis, or mechanochemical approaches, is a key opportunity in Lotrifen research. researchgate.netfishersci.se

Another challenge lies in achieving selectivity (chemo-, regio-, and stereoselectivity) when synthesizing complex fused ring systems and incorporating specific substituents. Developing new catalysts and reaction methodologies that enable precise control over the reaction outcome is crucial. fishersci.nl

The synthesis of diverse analogues for comprehensive SAR studies can also be labor-intensive. Opportunities exist in utilizing modern techniques like parallel synthesis and flow chemistry to synthesize libraries of compounds more rapidly and efficiently.

Furthermore, computational tools and artificial intelligence (AI) are emerging as powerful resources in chemical synthesis. fishersci.nltcichemicals.com These tools can assist in reaction design, predicting reaction outcomes, optimizing reaction conditions, and even predicting the properties of target molecules. tcichemicals.com Applying such computational approaches could accelerate the discovery and synthesis of novel Lotrifen analogues with desired characteristics.

Elucidation of Pharmacological Mechanisms of Action of Lotrifen

Reproductive System Interventions: Mechanism of Abortifacient Activity

Lotrifen is recognized for its abortifacient effects, primarily studied in veterinary contexts, particularly in dogs. nih.govvin.commedchemexpress.com It is described as a non-hormonal compound that interferes with pregnancy. medchemexpress.com

Impact on Embryonic and Placental Development

Studies in pregnant animals, including rats, hamsters, guinea pigs, and dogs, have demonstrated that Lotrifen acts as a potent abortifacient. nih.gov Its mechanism involves the inhibition of embryonic and placental growth. vin.com This impact on development appears to be a key factor in its ability to terminate pregnancy. vin.com

Temporal Specificity of Embryotoxic Effects in Gestation

The effectiveness of Lotrifen as an abortifacient is highly dependent on the timing of administration during gestation. Research indicates that the compound is most effective when administered around the time of implantation or in the early post-implantation period. nih.gov In studies with dogs, Lotrifen was found to be most efficacious when administered around Day 20 of pregnancy. nih.govmedchemexpress.com Its effectiveness is reduced when administered several days before or after this critical period, even at higher doses. nih.gov This suggests a specific vulnerability of the developing embryo and placenta to Lotrifen during a defined window of gestation. Implantation in dogs typically occurs around Day 22 after the LH surge, with trophoblast attachment beginning around this time. vin.comresearchgate.net Embryonic vesicles are detectable by ultrasound around Day 18-20, and placental development becomes visible around Day 28. vin.commsdvetmanual.com The temporal specificity of Lotrifen's action aligns with these early stages of embryonic and placental establishment.

Uncharacterized Endogenous Pathways Influenced by Lotrifen

While Lotrifen's abortifacient activity is linked to the inhibition of embryonic and placental growth, the precise endogenous pathways through which it exerts these effects have not been fully defined. nih.gov The mechanism of activity is primarily limited to the early post-implantation period, but the specific molecular targets or signaling cascades influenced by Lotrifen within the reproductive system remain to be fully characterized. nih.gov

Modulation of Inflammatory Processes: Cyclooxygenase Enzyme System Interactions

Compounds containing the 1,2,4-triazole (B32235) moiety, which is present in Lotrifen, have been shown to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The cyclooxygenase enzyme system, particularly COX-1 and COX-2, plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. frontiersin.orgdost.gov.phnih.govunich.it Inhibition of these enzymes can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect. frontiersin.orgdost.gov.phunich.it While the direct interaction of Lotrifen specifically with the cyclooxygenase enzyme system in the context of its abortifacient activity or broader pharmacological spectrum is not explicitly detailed in the provided information, the presence of the triazole moiety suggests a potential for such interaction, as observed with other triazole derivatives. nih.govmdpi.com

Broader Pharmacological Spectrum Attributed to Triazole Moiety

The triazole ring system is a significant pharmacophore found in numerous compounds with diverse biological activities. mdpi.comfrontiersin.org The electron richness and aromaticity of the triazole ring enable it to interact with various biomacromolecules. frontiersin.org

Anti-Inflammatory Effects beyond Reproductive Context

Beyond the reproductive system, the triazole moiety contributes to a broader pharmacological spectrum, including anti-inflammatory effects. frontiersin.orgwikidata.orgbiomedpharmajournal.orgmdpi.com Many compounds containing the 1,2,4-triazole structure have demonstrated anti-inflammatory activity through mechanisms such as inhibiting COX enzymes (both COX-1 and COX-2) and lipoxygenase (LOX), as well as modulating the levels of pro-inflammatory cytokines. nih.govmdpi.com Research on various 1,2,4-triazole derivatives has shown promising anti-inflammatory potential, with some compounds exhibiting activity comparable to or exceeding that of reference anti-inflammatory drugs in both in vitro and in vivo models. nih.govmdpi.com These findings highlight the contribution of the triazole structure to anti-inflammatory properties, suggesting that Lotrifen, possessing this moiety, may also exhibit such effects, potentially through similar mechanisms involving the modulation of inflammatory pathways. nih.govmdpi.com

Exploratory Studies on Other Potential Biological Activities of Triazole Derivatives

Lotrifen, a compound characterized by its triazoloisoquinoline backbone, is classified within the broader category of triazole derivatives ontosight.ai. The triazole ring system, present in both 1,2,3-triazole and 1,2,4-triazole isomers, is a prominent scaffold in medicinal chemistry known for its association with a wide array of biological activities nih.goveurekaselect.comijcrar.comamazonaws.comresearchgate.net. While Lotrifen is primarily recognized for its abortifacient effects in veterinary medicine wikipedia.orgvin.com, exploratory research into the diverse pharmacological landscape of triazole derivatives suggests potential for other biological activities.

The inherent structural features of triazoles allow for diverse substitutions, contributing to their varied biological profiles nih.gov. Studies on various triazole derivatives have revealed promising activities beyond their primary applications. For instance, research has demonstrated significant antifungal properties among novel triazole derivatives. These compounds have shown the ability to inhibit the growth of various human pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis nih.gov. Some triazole derivatives have exhibited broad-spectrum antifungal activity, with reported Minimum Inhibitory Concentration (MIC) values in the range of ≤0.125 µg/mL to 4.0 µg/mL against certain strains nih.gov. Further investigations into the mechanism of action for some antifungal triazoles indicate interference with the ergosterol (B1671047) biosynthesis pathway through the inhibition of Cyp51 nih.gov. Exploratory studies have also identified novel 1,2,4-triazole derivatives containing amino acid fragments that exhibit exceptional antifungal activity against specific phytopathogenic fungi like Physalospora piricola, with reported EC50 values in the range of 10.126 to 10.808 µg/mL mdpi.com. Molecular docking studies for these compounds suggest a strong binding affinity to 14α-demethylase (CYP51) mdpi.com.

Beyond antifungal effects, the triazole scaffold has been explored for other therapeutic potentials. Studies on 1,2,4-triazole derivatives have revealed antinematode properties against positive nematodes researchgate.net. Structure-activity relationship studies in this area suggest that the form of sulfur present in the molecules can influence antinematode activity, with the thiol form potentially decreasing nematode viability researchgate.net. While specific data tables for Lotrifen's exploratory activities in these areas were not found in the search results, the documented activities of related triazole derivatives highlight the potential for a broader spectrum of effects within this compound class.

Furthermore, Lotrifen has been mentioned in the context of other triazole derivatives known for diverse activities, including antibacterial, antiviral, antitubercular, antidepressant, and antiestrogen (B12405530) properties ijpsjournal.comresearchgate.net. Although direct exploratory studies detailing Lotrifen's specific efficacy or mechanism in these areas were not extensively provided, its classification within these groups suggests that it could potentially share some of these biological activities, warranting further investigation. The association of Lotrifen with potent antiestrogens is one example of a potential "other biological activity" indicated by its structural class researchgate.net.

Preclinical Research and Animal Model Studies of Lotrifen

Efficacy Assessments in Mammalian Reproductive Models

Preclinical investigations have focused on evaluating the efficacy of Lotrifen in disrupting pregnancy across different mammalian species, providing crucial data on its potential for interceptive fertility control.

Studies in Small Laboratory Animals (Rats, Hamsters, Guinea Pigs)

Studies conducted in pregnant small laboratory animals, including rats, hamsters, and guinea pigs, have demonstrated that Lotrifen and structurally related compounds are potent abortifacients. These compounds exhibited significant efficacy when administered around the time of implantation. Their effectiveness was observed to be reduced when administered several days prior to or following the implantation period. nih.gov

Investigations in Canine Models (Beagle and Mongrel Dogs)

Experiments involving both beagle and mongrel dogs have been conducted to assess the efficacy of Lotrifen during various stages of gestation. These studies indicated that Lotrifen was most efficacious when administered around Day 20 of pregnancy. nih.govmedchemexpress.com Among the compounds evaluated in these canine studies, Lotrifen was identified as the most potent abortifacient. nih.gov

Pharmacodynamic Characterization: Duration of Action and Clearance Dynamics

Pharmacodynamic studies have aimed to understand the relationship between Lotrifen exposure and its biological effects, including its duration of action and how it is cleared from the body. Research indicates that Lotrifen's duration of action is influenced by its physical properties and clearance from the site of administration. Lotrifen (L-12717), characterized as one of the least soluble compounds in a series of related agents, demonstrated a longer duration of action. nih.gov This prolonged effect is attributed to slow clearance from the injection site. nih.gov This slow clearance contributes to Lotrifen's potency as an abortifacient. nih.gov General principles of pharmacokinetics describe clearance as the volume of blood from which a drug is irreversibly eliminated per unit time, reflecting the efficiency of drug elimination, primarily by organs such as the liver and kidneys. fda.govmsdvetmanual.com The elimination half-life, a key pharmacokinetic parameter, influences the duration for a drug to be cleared from the body. msdvetmanual.com

Comparative Analysis with Established Reproductive Modulators in Veterinary Medicine

Comparative analyses have been conducted to position Lotrifen within the landscape of veterinary reproductive control agents. In studies evaluating a series of compounds for interceptive fertility control in dogs, Lotrifen was found to be the most potent abortifacient among the tested agents, including L-10492, L-10503, and L-11204. nih.gov Lotrifen is marketed in some European countries for veterinary use in mismated bitches. vin.com Other established methods for reproductive control in veterinary medicine include the use of estrogens (such as estradiol (B170435) benzoate), prostaglandins, antiprogestins (like aglepristone), and antiprolactinics (such as cabergoline, bromocriptine, and metergoline), each with varying mechanisms and reported efficacies depending on the timing of administration and the specific compound. vin.com

Toxicological Profiles and Safety Considerations in Lotrifen Research

Gastrointestinal Tract-Related Adverse Manifestations in Research Animals

Gastrointestinal (GI) disturbances are among the commonly reported adverse effects observed in research animals treated with Lotrifen nih.govvin.com. Studies in various species, including non-rodents, have indicated that toxic manifestations are often related to the GI tract nih.gov. These effects can include reduced feeding, anorexia, and loss in body weight nih.gov. Vomiting has also been noted in non-rodent species nih.gov. Pathological findings have included congestion of the intestines, and in some animals, there has been evidence of blood loss from the GI tract nih.gov.

In rabbits treated with a single intramuscular injection of Lotrifen at 2.5 mg/kg, obvious loss of body weight was observed during the first two weeks after treatment nih.gov. While specific detailed data tables on the incidence and severity of all GI effects across different species and doses were not consistently available in the search results, the qualitative descriptions highlight the GI system as a primary target for adverse effects in animal research with Lotrifen.

Hepatic and Other Organ-Specific Pathological Findings

Beyond the gastrointestinal tract, Lotrifen research has also identified pathological findings in the liver and other organs msdvetmanual.comnih.gov. In a study involving rabbits treated with Lotrifen at 2.5 mg/kg, pathological findings included zonal and massive liver necrosis in a significant proportion of the test animals nih.gov. This suggests a direct hepatotoxic effect of the compound in this species nih.gov.

Furthermore, the same rabbit study reported generalized degeneration of the skeletal muscles and focal myocardial necrosis nih.gov. These findings indicate that Lotrifen's toxicity can extend beyond the liver to affect muscle tissues, including the heart nih.gov. Reduced vitamin A concentrations in liver tissue were also observed, which the researchers hypothesized could contribute to other observed issues like skin lesions (epidermal hyperplasia, hyper- and dyskeratosis) nih.gov. This suggests a potential impact on nutrient metabolism and related tissues nih.gov.

An analysis of target organ toxicities in preclinical studies of various drug candidates noted that in non-rodents, the liver and thymus were frequently affected organs, followed by the testis and GI tract nih.govcabidigitallibrary.org. While this study covered a range of compounds, it underscores the general susceptibility of the liver and other organs to drug-induced toxicity in animal models nih.govcabidigitallibrary.org.

Here is a summary of organ-specific pathological findings observed in rabbits treated with Lotrifen:

| Organ/System | Pathological Finding | Incidence (in tested animals) |

| Liver | Zonal and massive necrosis | 8/16 |

| Skeletal Muscles | Generalized degeneration | 6/16 |

| Myocardium | Focal necrosis | 5/16 |

| Skin | Epidermal hyperplasia, hyper- & dyskeratosis | 16/16 |

Note: Data extracted from a study in New Zealand White rabbits treated with a single i.m. injection of 2.5 mg/kg Lotrifen nih.gov.

Reproductive System Complications and Undesired Outcomes

Lotrifen is known for its abortifacient effects and has been studied for interceptive fertility control wikipedia.orgnih.govmedchemexpress.com. While its intended effect is on the reproductive system, research has also highlighted potential complications and undesired outcomes related to reproduction in research animals ebi.ac.uk.

Studies in pregnant rats, hamsters, and guinea pigs have shown Lotrifen to be a potent abortifacient, particularly effective when administered around the time of implantation nih.gov. Experiments in beagle and mongrel dogs also indicated efficacy when administered around Day 20 of pregnancy nih.gov. However, some reports in veterinary contexts have anecdotally mentioned reproductive tract issues following Lotrifen use, such as uterine inflammatory diseases vin.com. A study in Spain reportedly observed outcomes including parturition of live fetuses, parturition of live and dead fetuses, pyometras, prolonged gestation, and fetal maceration vin.com. These observations suggest that while Lotrifen aims to terminate pregnancy, the process in some cases may not be straightforward and can lead to adverse reproductive complications vin.com.

Reproductive toxicity testing in animal models generally aims to detect effects on mammalian reproduction across generations fda.gov. These studies can reveal impacts on fertility, gestation, parturition, and the survival and development of offspring fda.gov. While detailed multi-generational studies specifically on Lotrifen's long-term reproductive toxicity were not extensively detailed in the search results beyond its primary abortifacient action, the reported complications in pregnant animals suggest the importance of careful monitoring of reproductive health in any research involving this compound vin.com.

Strategies for Minimizing and Managing Toxicity in Experimental Settings

Minimizing and managing toxicity in experimental settings involving Lotrifen requires careful consideration of the observed adverse effects in research animals. Based on the toxicological profiles, strategies would likely focus on several key areas:

Dose Optimization and Administration Route: While dosage information was excluded as per instructions, the research indicates that the dose and route of administration can influence the observed toxicity nih.govnih.gov. Careful dose selection based on species-specific sensitivity and the desired experimental outcome is crucial to minimize adverse effects while achieving the research objective nih.gov. The solubility and clearance rate of Lotrifen from the injection site have been noted to influence its duration of action and potency, which could also impact toxicity nih.gov.

Monitoring and Supportive Care: Close monitoring of research animals for signs of gastrointestinal distress (reduced feeding, vomiting, changes in feces), weight loss, and general signs of discomfort or illness is essential nih.gov. In cases where toxicity occurs, providing supportive care, such as fluid therapy or nutritional support, may be necessary msstate.eduaspcapro.org.

Assessment of Organ Function: Given the observed hepatic and potential other organ toxicities, monitoring relevant biomarkers of organ function could be beneficial in experimental settings nih.gov. For instance, monitoring liver enzyme levels could help detect hepatic damage nih.govijvets.com.

Species-Specific Considerations: The toxicological profile of Lotrifen appears to have species-specific variations nih.gov. Researchers should be aware of the known sensitivities of the animal model being used and tailor their experimental design and monitoring protocols accordingly naturalsciences.ch. For example, rabbits showed significant hepatic and muscle toxicity at a dose reported to be well-tolerated in other species nih.gov.

Ethical Considerations: Minimizing pain and distress in research animals is a critical ethical consideration wellbeingintlstudiesrepository.org. Researchers should employ strategies to reduce the severity of adverse effects and provide appropriate analgesia or other supportive measures if toxicity occurs wellbeingintlstudiesrepository.org. The 3Rs principle (Replacement, Reduction, Refinement) should guide experimental design to minimize animal use and improve welfare fda.gov.

Implementing these strategies can help researchers mitigate the risks associated with Lotrifen toxicity and ensure more humane and scientifically sound experimental outcomes.

Future Directions and Unaddressed Research Questions for Lotrifen

Comprehensive Elucidation of Molecular Signaling Pathways

A thorough understanding of the precise molecular targets and the complete spectrum of downstream signaling cascades influenced by Lotrifen remains an unaddressed research question. While some effects may be known, the intricate network of interactions within biological systems requires further comprehensive analysis. Future research should aim to map the complete molecular footprint of Lotrifen. This necessitates the application of advanced techniques such as quantitative proteomics, phosphoproteomics, and sophisticated cell-based assays designed to probe complex pathway interactions. nih.gov Unanswered questions persist regarding potential off-target effects at a molecular level, which could either contribute to observed biological activities or represent liabilities. nih.gov Elucidating these interactions within the context of cellular networks is vital for a complete picture of Lotrifen's mechanism of action and to inform the rational design of future studies and derivatives.

Rational Design of Derivatives with Improved Efficacy and Reduced Toxicity

The rational design of Lotrifen derivatives with enhanced efficacy and reduced toxicity represents a key future direction. This requires detailed structure-activity relationship (SAR) studies to pinpoint the specific chemical moieties responsible for desired therapeutic effects and those contributing to potential toxicities. uninsubria.itresearchgate.net Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, coupled with advanced medicinal chemistry techniques, will be instrumental in designing novel analogs with predicted improved profiles. uninsubria.itresearchgate.net A significant unaddressed question is the precise correlation between specific structural modifications and their impact on pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), as well as the desired balance between efficacy and reduced off-target effects. Future research should focus on generating comprehensive datasets linking structural features to biological outcomes to guide the synthesis of optimized Lotrifen derivatives. uninsubria.it

Exploration of Novel Therapeutic Applications Beyond Current Indications

The potential for Lotrifen to be utilized in therapeutic areas beyond its current applications presents a significant avenue for future research. Based on its known or hypothesized mechanisms of action, Lotrifen may hold promise for treating other diseases or conditions that are not presently explored. nih.gov Investigating these novel applications will require rigorous preclinical studies utilizing relevant in vitro and in vivo disease models. plos.org A central unaddressed question is whether Lotrifen's underlying molecular activity has broader therapeutic relevance than currently understood, potentially opening doors to entirely new indications. nih.gov Future research could explore areas suggested by its pharmacological profile, such as other conditions involving pathways it is known to influence. For instance, if Lotrifen impacts inflammatory pathways, its potential in other inflammatory diseases could be investigated. nih.gov

Advanced Computational and Systems Biology Approaches in Lotrifen Research

Advanced computational and systems biology approaches are poised to play an increasingly vital role in future Lotrifen research. csic.escsic.esroutledge.comnih.gov Techniques such as molecular dynamics simulations, sophisticated docking studies, and QSAR modeling can provide predictive insights into Lotrifen's interactions with biological targets and its physicochemical properties. uninsubria.it Systems biology approaches, integrating various 'omics' datasets (e.g., genomics, transcriptomics, proteomics), can help understand Lotrifen's effects within the complexity of biological networks and identify potential biomarkers of response or resistance. routledge.comufz.de A key unaddressed question is how to most effectively integrate and leverage large-scale biological data with computational models to accurately predict in vivo outcomes and guide the experimental design of future Lotrifen studies. nih.gov Future research should focus on developing and applying these advanced methods to accelerate the understanding and development of Lotrifen.

Q & A

Q. How can researchers avoid common pitfalls in designing cross-sectional studies on Lotrifen’s therapeutic applications?

- Methodological Answer :

- Avoid double-barreled questions in survey instruments (e.g., conflating efficacy and safety perceptions).

- Use stratified sampling to ensure demographic diversity.

- Pilot-test questionnaires to refine clarity and reduce ambiguity, as emphasized in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.